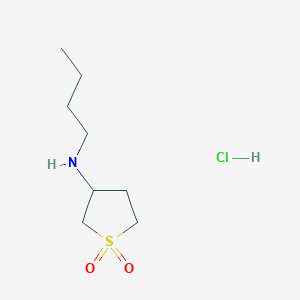
N-(2,2,2-Trifluoroethyl)pyridin-3-amine
Descripción general
Descripción
N-(2,2,2-Trifluoroethyl)pyridin-3-amine: is a chemical compound with the molecular formula C7H7F3N2 and a molecular weight of 176.14 g/mol It is characterized by the presence of a trifluoroethyl group attached to a pyridin-3-amine moiety
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s known that the trifluoroethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may interact with its targets in a way that enhances its bioactivity.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways
Pharmacokinetics
The presence of the trifluoroethyl group is known to enhance the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have favorable bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities
Action Environment
It’s known that environmental factors can significantly impact the action of many compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trifluoroethyl)pyridin-3-amine typically involves the reaction of pyridin-3-amine with 2,2,2-trifluoroethyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base and 2,2,2-trifluoroethyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2,2-Trifluoroethyl)pyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in polar aprotic solvents.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Major Products:
Nucleophilic substitution: Formation of substituted pyridin-3-amines.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trifluoroethyl)pyridin-3-amine has diverse applications in scientific research, including:
Comparación Con Compuestos Similares
- N-(2,2,2-Trifluoroethyl)pyridin-2-amine
- N-(2,2,2-Trifluoroethyl)pyridin-4-amine
- N-(2,2,2-Trifluoroethyl)aniline
Comparison: N-(2,2,2-Trifluoroethyl)pyridin-3-amine is unique due to the position of the trifluoroethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers (pyridin-2-amine and pyridin-4-amine), the 3-position offers distinct steric and electronic properties, making it a valuable scaffold in medicinal chemistry .
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKBVAMLBKRKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507415 | |
| Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77262-40-9 | |
| Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)








![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)



